molecular formula C12H15N3S B15115068 N-cyclopentyl-N-methyl-[1,3]thiazolo[4,5-c]pyridin-2-amine

N-cyclopentyl-N-methyl-[1,3]thiazolo[4,5-c]pyridin-2-amine

Cat. No.: B15115068
M. Wt: 233.33 g/mol
InChI Key: VNNIAAIIVFXGKW-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-methyl-[1,3]thiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-methyl-[1,3]thiazolo[4,5-c]pyridin-2-amine typically involves the construction of the thiazole ring followed by the annulation of the pyridine ring. One common method involves the reaction of thiazole derivatives with pyridine derivatives under specific conditions to form the fused bicyclic structure . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-methyl-[1,3]thiazolo[4,5-c]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-methyl-[1,3]thiazolo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

N-cyclopentyl-N-methyl-[1,3]thiazolo[4,5-c]pyridin-2-amine

InChI

InChI=1S/C12H15N3S/c1-15(9-4-2-3-5-9)12-14-10-8-13-7-6-11(10)16-12/h6-9H,2-5H2,1H3

InChI Key

VNNIAAIIVFXGKW-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCC1)C2=NC3=C(S2)C=CN=C3

Origin of Product

United States

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